3-Fluorocyclopentanecarboxylic acid
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Overview
Description
3-Fluorocyclopentanecarboxylic acid is an organic compound that belongs to the class of carboxylic acids. It contains a cyclopentane ring with a fluorine atom attached to it, making it a fluorinated derivative of cyclopentanecarboxylic acid. This compound has garnered attention due to its potential biological activities and diverse applications in various research fields.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Fluorocyclopentanecarboxylic acid are not well-studied. It is known that carboxylic acids can participate in various biochemical reactions, such as the formation of esters, amides, and anhydrides. They can also donate protons, acting as acids in biochemical reactions .
Cellular Effects
Changes in pH due to the presence of carboxylic acids can affect cell membrane properties .
Molecular Mechanism
Carboxylic acids like cyclopentanecarboxylic acid can participate in various biochemical reactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Cyclopentanecarboxylic acid is a stable compound .
Metabolic Pathways
Carboxylic acids can be metabolized through various pathways, including β-oxidation .
Transport and Distribution
Fatty acids, a class of compounds that includes carboxylic acids, are known to be transported across cell membranes by specific transport proteins .
Subcellular Localization
Carboxylic acids can be found in various subcellular compartments, depending on their specific roles in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a suitable fluorinating agent. This reaction typically requires controlled conditions to ensure selective fluorination at the desired position on the cyclopentane ring .
Another method involves the carboxylation of fluorocyclopentane. This process can be carried out under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where cyclopentanecarboxylic acid is treated with fluorinating agents in reactors designed to handle high pressures and temperatures. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Fluorocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluorocyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The non-fluorinated parent compound.
2-Fluorocyclopentanecarboxylic acid: A positional isomer with the fluorine atom at a different position on the cyclopentane ring.
4-Fluorocyclopentanecarboxylic acid: Another positional isomer with the fluorine atom at the fourth position.
Uniqueness
3-Fluorocyclopentanecarboxylic acid is unique due to the specific position of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to its isomers and the non-fluorinated parent compound.
Properties
IUPAC Name |
3-fluorocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIEXZISHZBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508595-64-9 |
Source
|
Record name | 3-fluorocyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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